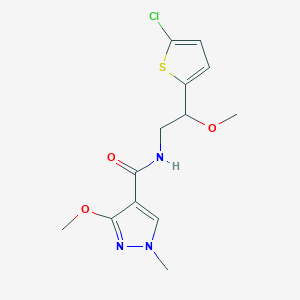

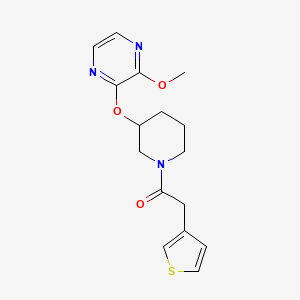

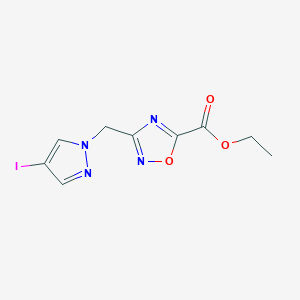

2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate" is a chemically synthesized molecule that appears to be a derivative of piperidine-based compounds. Piperidine is a six-membered ring containing five methylene groups and one amine group, which serves as a versatile scaffold for the development of various pharmaceuticals and organic molecules. The compound is not directly mentioned in the provided papers, but it is related to the piperidine analogs discussed therein.

Synthesis Analysis

The synthesis of piperidine analogs is detailed in the provided papers. Paper describes the synthesis of novel piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate through direct alkylation and reductive amination procedures. Sodium borohydride over molecular sieves was used, and the reaction efficiency was improved by modifying existing literature methodologies. Paper also discusses the synthesis of piperidine ring-modified analogs, including thiopene, furan, and pyridyl alcohol, and methyl ether derivatives. These compounds were synthesized through similar methods, with the addition of lithium aluminum hydride reduction for alcohol derivatives and methylation for methyl ether derivatives.

Molecular Structure Analysis

The molecular structure of piperidine analogs is characterized using various spectroscopic techniques. Mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra data were used to establish the chemical structures of the synthesized compounds in paper . Elemental analysis data (CHN) further confirmed the composition of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine analogs include nucleophilic substitution, intramolecular cyclization, and reverse Claisen condensation as described in paper . The domino reaction facilitated by FeCl3 as a Lewis acid mediator allowed for the construction of the products with the formation of two new σ-bonds (C-C and C-O) and exhibited a wide functional group tolerance.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate" are not detailed in the provided papers, the general properties of piperidine analogs can be inferred. The modifications to the piperidine ring and the introduction of various functional groups would influence the molecule's solubility, boiling and melting points, and reactivity. The efficiency of the synthesis methods described in papers and suggests that the analogs can be obtained in good yields, which is an important consideration for their potential application in pharmaceuticals or as intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis of (S)-clopidogrel

(S)-clopidogrel , also known as Plavix or Iscover, is a potent antithrombotic and antiplatelet drug. The demand for this drug has led to significant developments in its synthesis. A review by Saeed et al. (2017) discusses the various synthetic methods, highlighting the pros and cons of each, and provides a compilation of strategies to facilitate the selection of the best synthetic method for (S)-clopidogrel. This information is crucial for the scientific community involved in the synthesis and further development of this drug.

Cytochrome P450 Isoforms and Drug Interactions

The role of Cytochrome P450 (CYP) isoforms in drug metabolism is crucial, especially for predicting drug-drug interactions (DDIs). Khojasteh et al. (2011) provide a review of the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, emphasizing the significance of inhibitor selectivity in determining the involvement of specific CYP isoforms in drug metabolism. This knowledge is essential for understanding and predicting potential DDIs during drug development.

DNA Minor Groove Binders

The compound Hoechst 33258 is a notable DNA minor groove binder, specifically binding to AT-rich sequences in the DNA minor groove. Issar & Kakkar (2013) review its use and derivatives, noting their applications in fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, and their roles as radioprotectors and topoisomerase inhibitors. This provides a basis for rational drug design and a deeper understanding of DNA sequence recognition and binding.

NMDA Receptors and Synaptic Trafficking

NMDA receptors play a significant role in synaptic transmission in the central nervous system. Horak et al. (2014) focus on the biosynthetic pathway, transport, and synaptic incorporation of NMDA receptors. The review also discusses abnormalities in NMDA receptor functioning associated with psychiatric and neurological diseases, providing insights into synaptic physiology and potential therapeutic targets.

Eigenschaften

IUPAC Name |

[2-methyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-17-8-5-14(18-11)22-13-6-9-19(10-7-13)15(21)16(3,4)23-12(2)20/h5,8,13H,6-7,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRBRJNDQALDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(C)(C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)